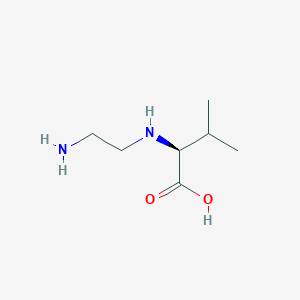![molecular formula C22H22O6 B14250051 Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate CAS No. 461003-89-4](/img/structure/B14250051.png)
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is an organic compound with the molecular formula C22H22O6 It is characterized by the presence of two methoxyphenyl groups attached to a hexa-2,4-dienedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate typically involves the esterification of hexa-2,4-dienedioic acid with 4-methoxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methoxyphenyl)methane
- Bis(4-methoxyphenyl)ethane
- Bis(4-methoxyphenyl)propane
Uniqueness
Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate is unique due to its hexa-2,4-dienedioate backbone, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
461003-89-4 |
|---|---|
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate |
InChI |
InChI=1S/C22H22O6/c1-25-19-11-7-17(8-12-19)15-27-21(23)5-3-4-6-22(24)28-16-18-9-13-20(26-2)14-10-18/h3-14H,15-16H2,1-2H3 |
Clé InChI |
AEKKFQWNYUAHFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)C=CC=CC(=O)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


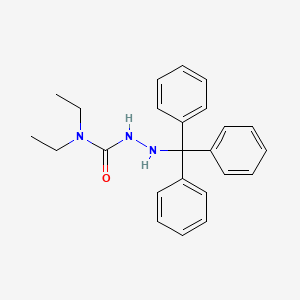
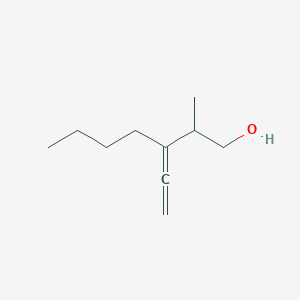
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

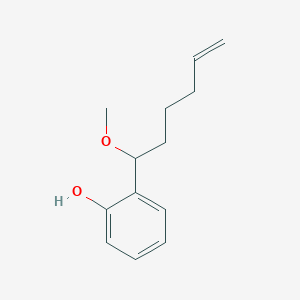
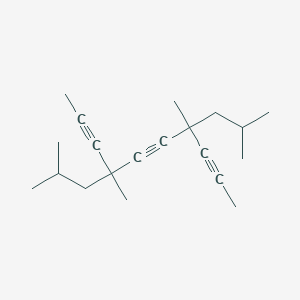
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
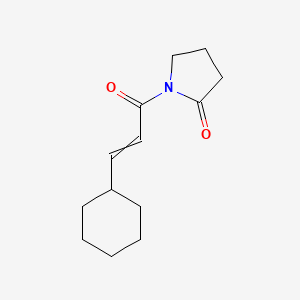
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
